molecular formula C10H8OS B1339956 1-(Benzo[b]thiophen-5-yl)ethanone CAS No. 1128-88-7

1-(Benzo[b]thiophen-5-yl)ethanone

Cat. No.: B1339956
CAS No.: 1128-88-7
M. Wt: 176.24 g/mol
InChI Key: LYPSYIWSZQVHAB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzo[b]thiophen-5-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzothiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[b]thiophen-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ethanone group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Benzo[b]thiophen-5-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but studies have shown that it can modulate cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

    2-Acetylbenzothiophene: Similar structure but with the acetyl group at a different position.

    Benzothiophene: Lacks the ethanone group but shares the core benzothiophene structure.

Uniqueness: 1-(Benzo[b]thiophen-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-benzothiophen-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPSYIWSZQVHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559324
Record name 1-(1-Benzothiophen-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-88-7
Record name 1-(1-Benzothiophen-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-benzothiophen-5-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Approximately 1 ml of a solution of 5-bromobenzo[b]thiophene (6.6 g; prepared in a manner similar to that described in Example 21) in tetrahydrofuran (35 ml) was added under nitrogen to a mixture of magnesium turnings (0.8 g), tetrahydrofuran (7 ml) and a few small crystals of iodine, heat was applied to initiate the reaction, then the remainder of the bromobenzo[b]thiophene solution was added at reflux temperature over 20 minutes. When the addition was complete, the mixture was heated under reflux for 45 minutes, then a solution of N-methoxy-N-methylacetamide (3.8 g) in tetrahydrofuran (35 ml) was added. The mixture was heated under reflux for 30 minutes, cooled to ambient temperature, then quenched by the addition of 2M hydrochloric acid (90 ml) and stirred at ambient temperature for 30 minutes. The majority of the tetrahydrofuran was removed in vacuo, then water (150 ml) was added to the residue and the product was extracted into ethyl acetate (150 ml). The extract was washed with saturated aqueous sodium chloride solution (100 ml), dried (MgSO4) and the solvent removed in vacuo. The residue was purified by flash chromatography over silica using a 95:5 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give 1-(benzo[b]thiophen-5-yl]ethan-1-one (2.35 g) as a white solid which was used without further purification.
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